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molecular formula C14H16BrNO3 B8600742 3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione

3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione

Cat. No. B8600742
M. Wt: 326.19 g/mol
InChI Key: NEJCRJQHIZOSLM-UHFFFAOYSA-N
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Patent
US09090632B2

Procedure details

N-Bromosuccinimide (2.88 g, 16.17 mmol) was added portionwise to a stirred solution of 1-(4-methoxy-benzyl)-azepane-2,4-dione (4.0 g, 16.17 mmol) and NaHSO4.H2O (0.67 g, 4.85 mmol) in THF anhydrous (80 mL) at 0° C. The reaction mixture was stirred at room temperature for 2.5 hours and the solvent evaporated in vacuo to yield 3-bromodihydro-1-[(4-methoxyphenyl)methyl]-1H-azepine-2,4(3H,5H)-dione (8 g, 91% yield, 60% pure) as a viscous orange oil which was used in the next step without further purification.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
NaHSO4.H2O
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH3:9][O:10][C:11]1[CH:26]=[CH:25][C:14]([CH2:15][N:16]2[CH2:22][CH2:21][CH2:20][C:19](=[O:23])[CH2:18][C:17]2=[O:24])=[CH:13][CH:12]=1.OS([O-])(=O)=O.[Na+].O>C1COCC1>[Br:1][CH:18]1[C:19](=[O:23])[CH2:20][CH2:21][CH2:22][N:16]([CH2:15][C:14]2[CH:13]=[CH:12][C:11]([O:10][CH3:9])=[CH:26][CH:25]=2)[C:17]1=[O:24] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.88 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
4 g
Type
reactant
Smiles
COC1=CC=C(CN2C(CC(CCC2)=O)=O)C=C1
Name
NaHSO4.H2O
Quantity
0.67 g
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+].O
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1C(N(CCCC1=O)CC1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 151.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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